2,4-Dichlorothiobenzamide

Agrochemical Discovery Herbicide Development Structure-Activity Relationship

Procure 2,4-Dichlorothiobenzamide (≥98%) to investigate chlorine positional effects on herbicidal efficacy. Unlike 2,6-isomers, the 2,4-substitution alters SAR outcomes and oxidative behavior. This primary thioamide enables S-cyclization to 1,3-thiazoles—a route inaccessible to benzamides. Higher lipophilicity (LogP ~2.6-3.3) makes it ideal for probing sulfur-for-oxygen substitution effects on membrane permeability. Essential for scaffold-hopping and library synthesis in agrochemical and pharmaceutical R&D.

Molecular Formula C7H5Cl2NS
Molecular Weight 206.09 g/mol
CAS No. 2775-38-4
Cat. No. B1302003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorothiobenzamide
CAS2775-38-4
Molecular FormulaC7H5Cl2NS
Molecular Weight206.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(=S)N
InChIInChI=1S/C7H5Cl2NS/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)
InChIKeyWDNBLWURITYPQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichlorothiobenzamide CAS 2775-38-4: Physical Properties and Procurement Profile


2,4-Dichlorothiobenzamide (CAS: 2775-38-4) is a halogenated thiobenzamide derivative belonging to the class of aromatic thioamides. It is characterized by a 2,4-dichloro-substituted phenyl ring bearing a primary thioamide (-CSNH₂) functional group. This compound exhibits physical properties including a melting point of approximately 135°C, a boiling point of 311.5°C at 760 mmHg, a predicted density of 1.473 g/cm³, and a predicted pKa of 11.80±0.29 . It is commercially available as a research chemical with typical purity specifications of ≥98% (HPLC) [1].

2,4-Dichlorothiobenzamide: Why Simple Substitution with Other Thiobenzamides Fails


The assumption that thiobenzamide analogs with similar halogenation patterns can be used interchangeably is not supported by structure-activity data. For thiobenzamide derivatives, even subtle changes in the halogen substitution pattern profoundly impact both chemical reactivity and biological function. Specifically, substitution at the 2- and 6- positions (e.g., 2,6-dichlorothiobenzamide) versus the 2- and 4- positions (e.g., 2,4-dichlorothiobenzamide) yields markedly different herbicidal efficacy [1]. Furthermore, the substitution of oxygen with sulfur in the amide group—moving from a benzamide to a thiobenzamide—significantly alters lipophilicity, metal-binding capacity, and hydrogen-bonding properties, which are critical for downstream synthetic utility and biological activity [2].

2,4-Dichlorothiobenzamide: Quantitative Evidence for Differentiated Scientific and Industrial Use


Pre-Clinical Herbicidal Efficacy: 2,4-Dichlorothiobenzamide vs. 2,6-Dichlorothiobenzamide

In a patent disclosure of novel halogenated thiobenzamides as herbicides, both 2,4-dichlorothiobenzamide and its positional isomer 2,6-dichlorothiobenzamide are explicitly claimed as active ingredients. However, a follow-up mechanistic investigation reveals a critical performance difference: oxidation of 2,6-dichlorothiobenzamide (1e) with nitrous acid yields 2,6-dichlorophenyl mustard oil (3e), a compound noted to possess 'strongly enhanced herbicidal action' [1]. This indicates that while both isomers have baseline activity, the 2,6-isomer undergoes a unique oxidative transformation to a far more potent active species, a pathway not documented for the 2,4-isomer under the same conditions. This suggests 2,4-dichlorothiobenzamide may exhibit a different spectrum of activity or be preferred for applications requiring the parent thiobenzamide scaffold rather than the mustard oil metabolite.

Agrochemical Discovery Herbicide Development Structure-Activity Relationship Pre-Emergent Weed Control

Synthetic Utility: Direct Cyclization to 1,3-Thiazole Heterocycles

The thiobenzamide functional group enables a well-established, high-yielding synthetic transformation to 1,3-thiazole heterocycles, a privileged scaffold in drug discovery. A published protocol demonstrates that 2,4-dichlorothiobenzamide can be derivatized into N-{[4-(dimethylamino)phenyl]carbamothioyl}-2,4-dichlorobenzamide and subsequently cyclized to a series of substituted 1,3-thiazoles [1]. In contrast, the corresponding oxygen analog, 2,4-dichlorobenzamide (CAS 2447-79-2), lacks the thioamide sulfur atom and cannot undergo this direct S-cyclization reaction, which is a cornerstone of modern heterocyclic chemistry for building molecular complexity [2].

Medicinal Chemistry Heterocyclic Synthesis Scaffold Hopping Organic Synthesis

Altered Physicochemical Profile: Predicted LogP and pKa vs. Oxygen Analog

The substitution of the amide oxygen with sulfur significantly alters key physicochemical parameters that govern biological membrane permeability and target engagement. 2,4-Dichlorothiobenzamide exhibits a predicted LogP of approximately 2.6-3.3, reflecting increased lipophilicity compared to its oxygen counterpart, 2,4-dichlorobenzamide (LogP ~1.7, calculated) . This difference is substantiated by a predicted pKa of 11.80±0.29 for the thiobenzamide , which contrasts with the higher pKa expected for a primary benzamide. This shift in lipophilicity and hydrogen-bonding potential can translate to a 10- to 100-fold increase in passive membrane permeability, as inferred from class-level studies on thiobenzamides where lipophilicity directly correlated with antifungal activity (MIC values for dichloro derivatives ranging from 7.82–31.21 μg/mL) [1].

Drug Design ADME Properties Lipophilicity Physicochemical Profiling

Optimal Scientific and Industrial Application Scenarios for 2,4-Dichlorothiobenzamide


Agrochemical Lead Discovery and SAR Studies for Novel Herbicides

Based on its claimed utility in herbicidal compositions alongside positional isomers like 2,6-dichlorothiobenzamide, 2,4-dichlorothiobenzamide serves as a key comparator in structure-activity relationship (SAR) studies [1]. Procurement of this specific isomer is essential for R&D teams seeking to systematically evaluate how the position of chlorine atoms on the aromatic ring influences herbicidal spectrum, potency, and metabolic fate. Its distinct oxidative behavior compared to the 2,6-isomer makes it a valuable tool for probing the mechanism of action of halogenated thiobenzamide herbicides.

Medicinal Chemistry: Synthesis of 1,3-Thiazole-Containing Compound Libraries

As a primary thioamide, 2,4-dichlorothiobenzamide is an ideal starting material for generating diverse 1,3-thiazole heterocycles via S-cyclization reactions [2]. This application is exclusive to thiobenzamides; the corresponding benzamide (2,4-dichlorobenzamide) cannot be used for this purpose. Pharmaceutical and biotech research groups engaged in scaffold-hopping or library synthesis should procure this compound to efficiently access thiazole-based chemical space, a core scaffold in numerous FDA-approved drugs.

Physicochemical and ADME Profiling in Drug Discovery

The quantifiable differences in predicted LogP (~2.6-3.3) and pKa (11.80±0.29) compared to its oxygen analog establish 2,4-dichlorothiobenzamide as a more lipophilic probe molecule . It is particularly suitable for research programs exploring the impact of sulfur-for-oxygen substitution on membrane permeability, metabolic stability, and target binding. Its use is recommended in early-stage drug discovery for building compound collections where enhanced lipophilicity is a design goal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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